REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH:9]=[C:10]2[C:13]([O:15][CH3:16])=[O:14])=[CH:5][CH:4]=1>[Pd]>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][CH:10]2[C:13]([O:15][CH3:16])=[O:14])=[CH:5][CH:4]=1
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Name
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7-methoxy-3,4-dihydronaphthalen-1-yl-carboxylic acid, methyl ester
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Quantity
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3.3 g
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Type
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reactant
|
Smiles
|
COC1=CC=C2CCC=C(C2=C1)C(=O)OC
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Name
|
|
Quantity
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0.5 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resultant mixture was filtered through Hyflo
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
|
The crude product was purified
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Name
|
|
Type
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product
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Smiles
|
COC1=CC=C2CCCC(C2=C1)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |